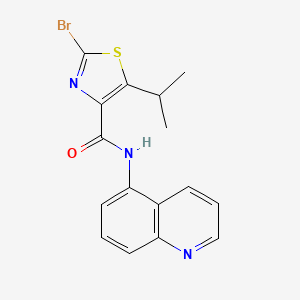![molecular formula C20H24N4O3S2 B11147275 5-methoxy-1-methyl-N-{(2S)-4-(methylsulfanyl)-1-[(4-methyl-1,3-thiazol-2-yl)amino]-1-oxobutan-2-yl}-1H-indole-2-carboxamide](/img/structure/B11147275.png)
5-methoxy-1-methyl-N-{(2S)-4-(methylsulfanyl)-1-[(4-methyl-1,3-thiazol-2-yl)amino]-1-oxobutan-2-yl}-1H-indole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(5-METHOXY-1-METHYL-1H-INDOL-2-YL)FORMAMIDO]-N-(4-METHYL-1,3-THIAZOL-2-YL)-4-(METHYLSULFANYL)BUTANAMIDE is a complex organic compound that contains multiple functional groups, including an indole ring, a thiazole ring, and a butanamide chain. This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-METHOXY-1-METHYL-1H-INDOL-2-YL)FORMAMIDO]-N-(4-METHYL-1,3-THIAZOL-2-YL)-4-(METHYLSULFANYL)BUTANAMIDE typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include acids, bases, and various catalysts to facilitate the formation of the desired bonds .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods to isolate the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-[(5-METHOXY-1-METHYL-1H-INDOL-2-YL)FORMAMIDO]-N-(4-METHYL-1,3-THIAZOL-2-YL)-4-(METHYLSULFANYL)BUTANAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Aplicaciones Científicas De Investigación
2-[(5-METHOXY-1-METHYL-1H-INDOL-2-YL)FORMAMIDO]-N-(4-METHYL-1,3-THIAZOL-2-YL)-4-(METHYLSULFANYL)BUTANAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes
Mecanismo De Acción
The mechanism of action of 2-[(5-METHOXY-1-METHYL-1H-INDOL-2-YL)FORMAMIDO]-N-(4-METHYL-1,3-THIAZOL-2-YL)-4-(METHYLSULFANYL)BUTANAMIDE involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
Indole Derivatives: Compounds containing the indole ring, such as tryptophan and serotonin, which have significant biological activities.
Thiazole Derivatives: Compounds containing the thiazole ring, such as thiamine (vitamin B1), which are essential for various biological functions
Uniqueness
2-[(5-METHOXY-1-METHYL-1H-INDOL-2-YL)FORMAMIDO]-N-(4-METHYL-1,3-THIAZOL-2-YL)-4-(METHYLSULFANYL)BUTANAMIDE is unique due to its combination of the indole and thiazole rings, along with the butanamide chain. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Propiedades
Fórmula molecular |
C20H24N4O3S2 |
|---|---|
Peso molecular |
432.6 g/mol |
Nombre IUPAC |
5-methoxy-1-methyl-N-[(2S)-4-methylsulfanyl-1-[(4-methyl-1,3-thiazol-2-yl)amino]-1-oxobutan-2-yl]indole-2-carboxamide |
InChI |
InChI=1S/C20H24N4O3S2/c1-12-11-29-20(21-12)23-18(25)15(7-8-28-4)22-19(26)17-10-13-9-14(27-3)5-6-16(13)24(17)2/h5-6,9-11,15H,7-8H2,1-4H3,(H,22,26)(H,21,23,25)/t15-/m0/s1 |
Clave InChI |
JOKIHWDMBOSHLB-HNNXBMFYSA-N |
SMILES isomérico |
CC1=CSC(=N1)NC(=O)[C@H](CCSC)NC(=O)C2=CC3=C(N2C)C=CC(=C3)OC |
SMILES canónico |
CC1=CSC(=N1)NC(=O)C(CCSC)NC(=O)C2=CC3=C(N2C)C=CC(=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2E)-3-(4-methylphenyl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]prop-2-enamide](/img/structure/B11147192.png)
![Ethyl 5-acetyl-2-[(1-acetamido-2-oxo-2-phenylethyl)amino]-4-methylthiophene-3-carboxylate](/img/structure/B11147194.png)
![6-({[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)hexanoic acid](/img/structure/B11147195.png)

![(2Z)-6-benzyl-2-(4-fluorobenzylidene)-5-methyl-7H-[1,3]thiazolo[3,2-a]pyrimidine-3,7(2H)-dione](/img/structure/B11147202.png)
![(2Z)-6-benzyl-2-(2,5-dimethoxybenzylidene)-5-methyl-7H-[1,3]thiazolo[3,2-a]pyrimidine-3,7(2H)-dione](/img/structure/B11147224.png)
![2-(4-chloro-3-methylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B11147228.png)
![N-[2-(4-pyridyl)ethyl]-1-(1H-1,2,3,4-tetraazol-1-yl)-1-cyclohexanecarboxamide](/img/structure/B11147233.png)
![1-{4-[Bis(4-fluorophenyl)methyl]piperazino}-3-(3,4-dimethoxyphenyl)-1-propanone](/img/structure/B11147235.png)
![4-[4-(4-Oxo-1,2,3-benzotriazin-3-yl)butanoylamino]butanoic acid](/img/structure/B11147241.png)


![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-[(4-oxoquinazolin-3(4H)-yl)methyl]cyclohexanecarboxamide](/img/structure/B11147261.png)
![(2E)-6-(4-methylbenzyl)-2-[4-(3-methylbutoxy)benzylidene]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11147271.png)
